Nitric acid;5-nitro-1,10-phenanthroline

Redox indicator Potentiometric titration Coordination chemistry

Nitric acid;5-nitro-1,10-phenanthroline (CAS 654643-03-5) is a 1:1 nitrate salt of the 5-nitro-substituted 1,10-phenanthroline (1,10-phen) heterocycle. The parent free base, 5-nitro-1,10-phenanthroline (5‑NP, also referred to as nitroferroin ligand), is a well‑established bidentate nitrogen donor that forms intensely colored tris‑chelate complexes with iron(II) and is used as a high‑potential redox indicator.

Molecular Formula C12H8N4O5
Molecular Weight 288.22 g/mol
CAS No. 654643-03-5
Cat. No. B12521312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitric acid;5-nitro-1,10-phenanthroline
CAS654643-03-5
Molecular FormulaC12H8N4O5
Molecular Weight288.22 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-].[N+](=O)(O)[O-]
InChIInChI=1S/C12H7N3O2.HNO3/c16-15(17)10-7-8-3-1-5-13-11(8)12-9(10)4-2-6-14-12;2-1(3)4/h1-7H;(H,2,3,4)
InChIKeyXOQGFSFXHIFIEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nitric Acid–5-Nitro-1,10-Phenanthroline (CAS 654643-03-5): A Differentiated 1:1 Salt for Coordination Chemistry and Antimycobacterial Research


Nitric acid;5-nitro-1,10-phenanthroline (CAS 654643-03-5) is a 1:1 nitrate salt of the 5-nitro-substituted 1,10-phenanthroline (1,10-phen) heterocycle . The parent free base, 5-nitro-1,10-phenanthroline (5‑NP, also referred to as nitroferroin ligand), is a well‑established bidentate nitrogen donor that forms intensely colored tris‑chelate complexes with iron(II) and is used as a high‑potential redox indicator [1]. In this salt form, the nitric acid counterion modulates physicochemical properties—most critically aqueous solubility—relative to the water‑insoluble free base, directly affecting formulation and assay compatibility in biological and analytical workflows [2].

Why 1,10-Phenanthroline, 5-Amino-1,10-phenanthroline, or the Free Base Cannot Substitute for CAS 654643-03-5 in Critical Workflows


Substituting CAS 654643-03-5 with unsubstituted 1,10‑phenanthroline, the free‑base 5‑nitro‑1,10‑phenanthroline, or other positional isomers introduces quantifiable liabilities. The free base is practically insoluble in water, requiring organic co‑solvents that can denature proteins or interfere with cell‑based assays, whereas the nitrate salt delivers aqueous solubility for direct biological testing [1]. The 5‑nitro group is essential for F420‑dependent prodrug activation and antimycobacterial activity—1,10‑phenanthroline shows a 16‑fold lower potency against Mycobacterium tuberculosis [2]. Furthermore, the electron‑withdrawing nitro substituent shifts the Fe(II/III) redox potential by +190 mV relative to unsubstituted ferroin, enabling titrimetric applications in strongly oxidizing media where ferroin would be prematurely oxidized [3].

Quantitative Differentiation Evidence for Nitric Acid–5-Nitro-1,10-Phenanthroline Against Closest Analogs


Fe(II/III) Redox Potential: +190 mV Anodic Shift vs. Unsubstituted Ferroin Enables High‑Potential Titrimetry

The tris(5-nitro-1,10-phenanthroline)iron(II) complex (nitroferroin) exhibits a formal redox potential (E°) of +1.25 V vs. NHE, which is +190 mV more anodic than the unsubstituted tris(1,10-phenanthroline)iron(II) complex (ferroin, E° = +1.06 V vs. NHE) [1][2]. This shift is attributed to the electron‑withdrawing inductive effect of the 5-nitro group, which stabilizes the Fe(II) oxidation state relative to Fe(III).

Redox indicator Potentiometric titration Coordination chemistry

Antimycobacterial MIC: 5‑Nitro‑1,10‑phenanthroline (0.78 µM) vs. 1,10‑Phenanthroline (12.5 µM) Against M. tuberculosis H37Rv

In a phenotypic whole‑cell screen against M. tuberculosis H37Rv, 5‑nitro‑1,10‑phenanthroline (5‑NP, NSC 4263) exhibited an MIC₉₉ of 0.78 µM, while the parent 1,10‑phenanthroline (compound 2) displayed an MIC of 12.5 µM [1]. The nitro group is essential for F420‑dependent prodrug activation; its removal (1,10‑phenanthroline) results in a 16‑fold loss of antimycobacterial potency.

Antitubercular MIC Mycobacterium tuberculosis

Intra‑Class Antitubercular Activity: 5‑NP (0.78 µM) vs. Lead Analog 3‑Methyl‑6‑nitro‑1,10‑phenanthroline (0.195 µM)

Within the 5‑nitro‑1,10‑phenanthroline chemical series, the lead compound 5‑NP (NSC 4263) showed an MIC of 0.78 µM against M. tuberculosis H37Rv, while the most active analog, 3‑methyl‑6‑nitro‑1,10‑phenanthroline (compound 10), achieved an MIC of 0.195 µM [1]. This 4‑fold improvement over the parent 5‑NP benchmarks the compound as a validated starting scaffold for further SAR‑driven optimization.

Structure‑activity relationship Lead optimization Nitroaromatic prodrug

DNA Binding Affinity: Pd(5‑NO₂‑phen)(trp) vs. Pd(phen)(trp) Complexes—Quantitative Reduction in Binding Constant

The palladium(II) ternary complex [Pd(5‑NO₂‑phen)(trp)]Cl·5H₂O (where 5‑NO₂‑phen = 5‑nitro‑1,10‑phenanthroline; trp = L‑tryptophan) shows a sperm‑DNA binding constant (K) of 3.64 × 10⁶ M⁻¹ determined by fluorescence quenching, compared to 6.36 × 10⁶ M⁻¹ for the unsubstituted analog [Pd(phen)(trp)]Cl·5H₂O [1]. The 1.75‑fold reduction in affinity is attributed to the electron‑withdrawing nitro group modulating the π‑stacking interaction with DNA base pairs.

DNA intercalation Anticancer metal complexes Binding constant

Ternary Cu(II) Complex Stability Ranking: Phen > Dmphen > Nphen for Non‑Aromatic Amino Acid Systems

Potentiometric equilibrium studies of ternary Cu(II) complexes with glycine and related amino acids at 35.0°C (μ = 0.2 KNO₃) revealed that the relative stability with respect to the primary ligand (Δlog K) decreases in the order: 1,10‑phenanthroline (PHEN) > 2,9‑dimethyl‑1,10‑phenanthroline (DPHEN) > 5‑nitro‑1,10‑phenanthroline (NPHEN) [1]. The 5‑nitro substitution consistently weakens ternary complex formation relative to the unsubstituted and methyl‑substituted analogs, a trend attributed to the electron‑withdrawing nature of the nitro group reducing the metal‑ligand donor strength.

Potentiometry Ternary complex Stability constant

Aqueous Solubility: Nitrate Salt (Approx. 0.2% w/v) vs. Free Base (Insoluble)—Enabling Direct Aqueous Biological Assay Formulation

The free base 5‑nitro‑1,10‑phenanthroline (CAS 4199-88-6) is described by multiple vendors as insoluble in water and requiring ethanol or DMSO for dissolution . In contrast, the nitrate salt form (CAS 654643-03-5) exhibits an aqueous solubility of approximately 0.2% (2 mg/mL) at 20°C, as reported by a commercial supplier [1]. This solubility, although moderate, eliminates the need for organic co‑solvents in many biological assay formats.

Aqueous solubility Formulation Biological assay

Procurement‑Guiding Application Scenarios for Nitric Acid–5-Nitro-1,10-Phenanthroline (CAS 654643-03-5)


High‑Potential Redox Indicator for Cerimetric and Permanganate Titrations

When titrating strong oxidants such as Ce⁴⁺ or MnO₄⁻, the standard redox indicator ferroin (E° = +1.06 V) oxidizes prematurely, yielding a sluggish or absent endpoint. The nitrate salt of 5‑nitro‑1,10‑phenanthroline provides the nitroferroin complex with E° = +1.25 V, a +190 mV anodic shift that produces a sharp red‑to‑pale‑blue color transition at the true equivalence point [1]. Procurement of CAS 654643-03-5 directly supplies the pre‑salt ligand for in‑situ nitroferroin preparation in strongly acidic analytical matrices.

Antitubercular Lead Scaffold for F420‑Dependent Prodrug Screening

5‑Nitro‑1,10‑phenanthroline (MIC = 0.78 µM vs. M. tuberculosis H37Rv) is a validated phenotypic screening hit that is bioactivated in an F420‑dependent manner—the 1,10‑phenanthroline parent compound is 16‑fold less active (MIC = 12.5 µM) [2]. The nitrate salt enables direct dissolution in aqueous mycobacterial culture media without DMSO carry‑over artifacts. Researchers running phenotypic whole‑cell screens or SAR expansion campaigns (e.g., exploring 3‑methyl‑6‑nitro analogs that reach MIC = 0.195 µM) require the consistent supply and solubility profile of this salt form as the reference standard.

Ligand for Tuning DNA‑Binding Metallodrug Affinity

In the rational design of palladium(II) or copper(II) metallodrugs, the 5‑nitro‑1,10‑phenanthroline ligand predictably reduces DNA intercalation affinity relative to unsubstituted phenanthroline—as demonstrated by the 1.75‑fold lower sperm‑DNA binding constant of [Pd(5‑NO₂‑phen)(trp)]⁺ (K = 3.64 × 10⁶ M⁻¹) compared to [Pd(phen)(trp)]⁺ (K = 6.36 × 10⁶ M⁻¹) [3]. This quantitative attenuation is valuable when optimizing the therapeutic window between DNA‑mediated cytotoxicity and off‑target effects, and the nitrate salt's aqueous solubility simplifies complex synthesis and purification workflows.

Weaker Chelator for Catalytic Cycles Requiring Facile Ligand Exchange

Potentiometric data rank the ternary Cu(II) complex stability with non‑aromatic amino acids as PHEN > DPHEN > NPHEN, confirming that the electron‑withdrawing 5‑nitro group produces the weakest metal binding among phenanthroline derivatives [4]. For catalytic applications—e.g., Cu‑catalyzed azide‑alkyne cycloaddition (CuAAC) or oxidative coupling—where temporary metal coordination must be followed by rapid ligand dissociation, the 5‑nitro‑phen ligand (supplied as the nitrate salt) offers a quantifiably weaker chelate that can enhance catalytic turnover without requiring strongly acidic decomplexation steps.

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